molecular formula C11H10N2OS B3059651 4-(2-Methoxyphenyl)pyrimidine-2-thiol CAS No. 1065101-28-1

4-(2-Methoxyphenyl)pyrimidine-2-thiol

Cat. No. B3059651
CAS RN: 1065101-28-1
M. Wt: 218.28
InChI Key: AVRLCQGGAXSRJM-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)pyrimidine-2-thiol is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. It is a member of the pyrimidine family, which is a class of organic compounds that contain a six-membered ring structure consisting of four carbon atoms and two nitrogen atoms. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Scientific Research Applications

Antimicrobial, Anthelmintic, and Insecticidal Activities

A study explored the synthesis of pyrimidine-2-thiol derivatives, including 4-(2-Methoxyphenyl)pyrimidine-2-thiol, and their antimicrobial, anthelmintic, and insecticidal activities. The compounds demonstrated significant to moderate biological activities, suggesting their potential application in developing treatments against various pathogens and pests (Bamnela & Shrivastava, 2010).

Corrosion Inhibition

Research has shown that pyrimidine-2-thiol derivatives, including this compound, can act as effective corrosion inhibitors. These compounds can be adsorbed onto metal surfaces, providing protection against corrosion in acidic environments, which is valuable in industrial applications (Soltani et al., 2015).

Antibacterial Activities

Several studies have investigated the synthesis of pyrimidine-2-thiol derivatives for their antibacterial properties. These compounds, including this compound, have shown marked potency as antibacterial agents, highlighting their potential in developing new antimicrobial drugs (Kaur et al., 2011).

Antifungal Effect

Research on pyrimidine derivatives, including this compound, has demonstrated their efficacy as antifungal agents. These compounds have been synthesized and identified for their biological activity against various fungi, indicating their potential application in antifungal treatments (Jafar et al., 2017).

Anticancer Potential

Pyrimidine derivatives have been synthesized and evaluated for their cytotoxicity and oxidative stress induction potential in human lung cancer cell lines. These studies suggest that this compound derivatives could play a significant role in cancer treatment due to their ability to induce cell death and affect oxidative stress in cancer cells (Abudayyak et al., 2020).

Nonlinear Optical Applications

Pyrimidine derivatives, including this compound, have been studied for their potential in nonlinear optics (NLO) applications. These compounds exhibit properties that make them suitable for use in optoelectronic and high-tech applications (Hussain et al., 2020).

properties

IUPAC Name

6-(2-methoxyphenyl)-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-14-10-5-3-2-4-8(10)9-6-7-12-11(15)13-9/h2-7H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRLCQGGAXSRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265619
Record name 6-(2-Methoxyphenyl)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065101-28-1
Record name 6-(2-Methoxyphenyl)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065101-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Methoxyphenyl)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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